Einecs 265-778-8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrotreated Middle Distillate is produced through the hydrotreating process, which involves the catalytic hydrogenation of middle distillates. This process removes sulfur, nitrogen, and other impurities from the feedstock. The reaction conditions typically include high temperatures (300-400°C) and pressures (30-130 bar) in the presence of a catalyst, usually composed of metals such as nickel, molybdenum, or cobalt on an alumina base .

Industrial Production Methods

In industrial settings, Hydrotreated Middle Distillate is produced in large-scale hydrotreating units within refineries. The feedstock, often straight-run middle distillates, is treated with hydrogen gas in the presence of a catalyst. The process results in a cleaner, more stable product with reduced sulfur content, making it suitable for use in diesel engines and other applications .

Chemical Reactions Analysis

Types of Reactions

Hydrotreated Middle Distillate primarily undergoes oxidation and combustion reactions. In oxidation reactions, the compound reacts with oxygen to form oxides of carbon and water. Combustion reactions involve the complete oxidation of the compound, releasing energy in the form of heat and light .

Common Reagents and Conditions

The common reagents used in the oxidation of Hydrotreated Middle Distillate include oxygen or air. The reaction conditions typically involve elevated temperatures to initiate and sustain the reaction .

Major Products Formed

The major products formed from the oxidation and combustion of Hydrotreated Middle Distillate are carbon dioxide and water. Incomplete combustion can also produce carbon monoxide and other hydrocarbons .

Scientific Research Applications

Hydrotreated Middle Distillate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydrotreated Middle Distillate primarily involves its interaction with biological systems upon exposure. The compound can cause respiratory tract irritation and central nervous system depression when inhaled. Prolonged skin contact can lead to redness, irritation, and blistering . The molecular targets and pathways involved include the respiratory and central nervous systems, as well as the skin’s barrier function .

Comparison with Similar Compounds

Hydrotreated Middle Distillate can be compared with other similar compounds such as:

Straight-Run Middle Distillate: Unlike Hydrotreated Middle Distillate, straight-run middle distillate has not undergone the hydrotreating process and contains higher levels of sulfur and impurities.

Hydrocracked Middle Distillate:

Hydrotreated Middle Distillate is unique due to its reduced sulfur content and improved stability, making it more suitable for use in diesel engines and other applications requiring cleaner fuel .

Properties

CAS No. |

65443-02-9 |

|---|---|

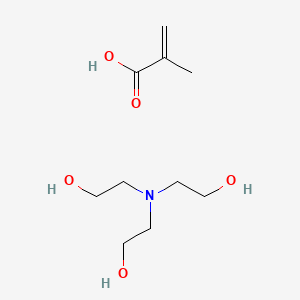

Molecular Formula |

C10H21NO5 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C6H15NO3.C4H6O2/c8-4-1-7(2-5-9)3-6-10;1-3(2)4(5)6/h8-10H,1-6H2;1H2,2H3,(H,5,6) |

InChI Key |

WZXYIWMZCIFNRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)

![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile](/img/structure/B12684849.png)